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molecular formula C9H5ClO3 B079438 5-Chlorobenzofuran-2-carboxylic acid CAS No. 10242-10-1

5-Chlorobenzofuran-2-carboxylic acid

Cat. No. B079438
M. Wt: 196.58 g/mol
InChI Key: JETRXAHRPACNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342771

Procedure details

By the same procedure, 5-fluorosalicyaldehyde and 6-chlorosalicylaldehyde are converted, respectively, to 5-fluorobenzo[b]furan-2-carboxylic acid and 6-chlorobenzo[b]furan-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC=C(O)C=1C=O.F[C:12]1[CH:23]=[CH:22][C:15]2[O:16][C:17]([C:19]([OH:21])=[O:20])=[CH:18][C:14]=2[CH:13]=1.ClC1C=CC2C=C(C(O)=O)OC=2C=1>>[Cl:1][C:12]1[CH:23]=[CH:22][C:15]2[O:16][C:17]([C:19]([OH:21])=[O:20])=[CH:18][C:14]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C(C1C=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(OC(=C2)C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(OC(=C2)C(=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(OC(=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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